molecular formula C12H16N2O3 B15337396 Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate

Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate

Cat. No.: B15337396
M. Wt: 236.27 g/mol
InChI Key: CPFHQAMGCGUYAJ-UHFFFAOYSA-N
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Description

Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate is a benzoate ester derivative featuring a hydroxyl group at the 2-position and a piperazinyl substituent at the 4-position of the aromatic ring. Piperazine-containing benzoates are often explored in pharmaceutical research due to their ability to interact with biological targets, such as receptors or enzymes, while ester groups influence metabolic stability .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

methyl 2-hydroxy-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C12H16N2O3/c1-17-12(16)10-3-2-9(8-11(10)15)14-6-4-13-5-7-14/h2-3,8,13,15H,4-7H2,1H3

InChI Key

CPFHQAMGCGUYAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate typically involves the esterification of 2-Hydroxy-4-(1-piperazinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductKinetic Notes
Basic hydrolysis NaOH/H₂O, Δ2-Hydroxy-4-(1-piperazinyl)benzoic acidFollows second-order kinetics
Acidic hydrolysis H₂SO₄/H₂O, ΔSame as aboveSlower rate due to protonation of OH⁻

The phenolic hydroxyl group at C2 enhances ester reactivity through hydrogen bonding with the carbonyl oxygen, lowering the activation energy for nucleophilic attack . Comparative studies on 4-pyridyl benzoates show Hammett substituent constants (σ = -0.27 to +0.71) influence hydrolysis rates, with electron-withdrawing groups accelerating the reaction .

Piperazine Functionalization

The piperazine ring participates in alkylation, acylation, and coordination chemistry:

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts:

Piperazine-NH+CH3IPiperazine-N+(CH3)2I\text{Piperazine-NH} + \text{CH}_3\text{I} \rightarrow \text{Piperazine-N}^+\text{(CH}_3\text{)}_2 \cdot \text{I}^-

  • Conditions : Dry DCM, room temperature, 12–24 h .

  • Yield : 75–92% for analogous piperazine derivatives .

Acylation

Forms amides with acyl chlorides (e.g., acetyl chloride):

Piperazine-NH+ClCOCH3Piperazine-NHCOCH3\text{Piperazine-NH} + \text{ClCOCH}_3 \rightarrow \text{Piperazine-NHCOCH}_3

  • Catalyst : DMAP or triethylamine .

  • Applications : Key step in synthesizing drug conjugates (e.g., anti-inflammatory agents) .

Electrophilic Aromatic Substitution

The aromatic ring undergoes substitution at positions activated by hydroxyl and piperazine groups:

ReactionReagentsPositionProduct
Nitration HNO₃/H₂SO₄, 0–5°CC5, C62-Hydroxy-5-nitro derivative
Sulfonation H₂SO₄, 100°CC52-Hydroxy-5-sulfo analog
  • Directing Effects :

    • C2-OH (strongly activating, ortho/para director).

    • C4-piperazine (moderately activating, meta director due to steric hindrance) .

    • Competition leads to preferential substitution at C5/C6 .

Piperazine Oxidation

Forms N-oxides under mild conditions:

Piperazine+H2O2Piperazine-N-oxide\text{Piperazine} + \text{H}_2\text{O}_2 \rightarrow \text{Piperazine-N-oxide}

  • Conditions : 30% H₂O₂, acetic acid, 50°C, 6 h .

  • Yield : 60–70% for similar compounds .

Phenolic Oxidation

The hydroxyl group oxidizes to a quinone:

C2-OHKMnO4/H+C2=O\text{C2-OH} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{C2=O}

  • Conditions : Acidic KMnO₄, 60°C .

  • Byproducts : Overoxidation to carboxylic acid possible .

Coordination Chemistry

The piperazine nitrogen and phenolic oxygen act as ligands for metal ions:

Metal IonCoordination ModeApplication
Cu²⁺N,O-bidentate chelateAntimicrobial agents
Fe³⁺O-monodentateCatalytic oxidation studies
  • Stability Constants : Log K = 4.2–5.8 for Cu²⁺ complexes of similar ligands .

Coupling Reactions

After ester hydrolysis, the carboxylic acid forms amides via carbodiimide activation:

RCOOH+R’NH2EDC/HOBtRCONHR’\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{EDC/HOBt}} \text{RCONHR'}

  • Reagents : EDC·HCl, HOBt, DIPEA .

  • Yield : 80–95% for 3,4,5-tris(octadecyloxy)benzoyl-piperazine analogs .

Reduction Reactions

The ester group reduces to a primary alcohol:

COOCH3LiAlH4CH2OH\text{COOCH}_3 \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{OH}

  • Conditions : LiAlH₄, dry THF, 0°C → RT .

  • Yield : 70–85% for methyl benzoate derivatives .

Salt Formation

The piperazine nitrogen forms stable salts with mineral acids:

Piperazine+HClPiperazine\cdotpHCl\text{Piperazine} + \text{HCl} \rightarrow \text{Piperazine·HCl}

  • pKa : Piperazine protonation occurs at pH 4.5–5.5 .

  • Applications : Improves solubility for pharmaceutical formulations .

Scientific Research Applications

Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Structural Differences:

  • Methyl 4-(piperazin-1-yl)benzoate : Lacks the 2-hydroxy group, reducing hydrogen-bonding capacity and polarity compared to the target compound .
  • Methyl 2-hydroxybenzoate (Methyl salicylate) : Contains a hydroxyl group but lacks the piperazinyl substituent, resulting in distinct biological activity (e.g., anti-inflammatory properties) .
  • Methyl 2-substituted benzoates (e.g., methyl 2-chlorobenzoate, methyl 2-methoxybenzoate): Substituents like chloro or methoxy groups alter electronic effects and lipophilicity, impacting reactivity and membrane permeability .

Physicochemical Properties

Property Methyl 2-Hydroxy-4-(1-piperazinyl)benzoate (Inferred) Methyl 4-(piperazin-1-yl)benzoate Methyl 2-hydroxybenzoate (Methyl salicylate)
Molecular Formula C12H16N2O3 C12H16N2O2 C8H8O3
Molar Mass (g/mol) ~236.27 220.27 152.15
Melting Point Expected higher due to H-bonding (e.g., >100°C) 104–105°C -8°C
pKa Hydroxyl: ~3–5; Piperazine N: ~8.8 8.81 ± 0.10 Hydroxyl: 2.97
Solubility Higher polarity → increased aqueous solubility Moderate (lipophilic due to piperazine) Low in water, soluble in organic solvents

Notes:

  • The hydroxyl group in the target compound likely enhances aqueous solubility compared to non-hydroxylated analogs like Methyl 4-(piperazin-1-yl)benzoate .

Toxicological Considerations

  • Alkyl Benzoates : Generally exhibit low acute toxicity but may cause irritation at high concentrations. Piperazine derivatives, however, require careful evaluation for neurotoxicity or renal effects .

Biological Activity

Methyl 2-hydroxy-4-(1-piperazinyl)benzoate, a compound derived from the piperazine class, has garnered attention for its diverse biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of piperazine derivatives with salicylic acid derivatives. The compound's structure features a hydroxyl group and a piperazine moiety, which are crucial for its biological activity.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. The compound has been shown to exhibit significant activity against various bacterial strains. For instance, Mannich bases related to this compound have demonstrated potent antimicrobial effects, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Effects

Research indicates that compounds bearing piperazine moieties often possess anti-inflammatory properties. In a study focused on methyl salicylate derivatives with piperazine, compounds similar to this compound exhibited notable anti-inflammatory activity in vivo. Specifically, these compounds were tested against xylol-induced ear edema and carrageenan-induced paw edema in mice, showing efficacy comparable to established anti-inflammatory drugs like aspirin and indomethacin .

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cell lines. Preliminary studies suggest that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is an essential factor in drug design for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryComparable efficacy to aspirin and indomethacin
CytotoxicitySelective toxicity in cancer cell lines

Detailed Research Findings

In a comprehensive study examining the biological activities of a series of piperazine derivatives, this compound was highlighted for its strong inhibition of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages. This suggests its potential as an anti-inflammatory agent that could be developed further for clinical use .

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